

Spectroscopic Profile of Formanilide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Formanilide**

Cat. No.: **B094145**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **formanilide** (CAS 103-70-8), a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **formanilide**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data

The ¹H NMR spectrum of **formanilide** exhibits characteristic signals for the aromatic protons and the formyl and amine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
Formyl-H	8.3 - 8.7	Singlet/Doublet	-	CDCl ₃ / DMSO-d ₆
Amine-H	8.5 - 10.5	Broad Singlet	-	CDCl ₃ / DMSO-d ₆
Aromatic-H (ortho)	~7.5	Doublet/Multiplet	~7-8	CDCl ₃ / DMSO-d ₆
Aromatic-H (meta)	~7.3	Triplet/Multiplet	~7-8	CDCl ₃ / DMSO-d ₆
Aromatic-H (para)	~7.1	Triplet/Multiplet	~7-8	CDCl ₃ / DMSO-d ₆

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.

¹³C NMR Spectral Data.[1][2][3][4]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon	Chemical Shift (δ , ppm)	Solvent
Carbonyl-C	~160 - 163	CDCl ₃ / DMSO-d ₆
Aromatic-C (quaternary)	~138	CDCl ₃ / DMSO-d ₆
Aromatic-C (para)	~129	CDCl ₃ / DMSO-d ₆
Aromatic-C (ortho)	~124	CDCl ₃ / DMSO-d ₆
Aromatic-C (meta)	~120	CDCl ₃ / DMSO-d ₆

Infrared (IR) Spectroscopy.[5]

IR spectroscopy is used to identify the functional groups present in **formanilide**. The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
N-H	Stretching	3200 - 3400
C-H (aromatic)	Stretching	3000 - 3100
C=O (amide I)	Stretching	1650 - 1690
N-H (amide II)	Bending	1520 - 1570
C=C (aromatic)	Stretching	1400 - 1600

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.[\[1\]](#)

Ion	m/z	Relative Intensity (%)
[M] ⁺ (Molecular Ion)	121	High
[M-CHO] ⁺	92	Moderate
[C ₆ H ₅] ⁺	77	High

Experimental Protocols

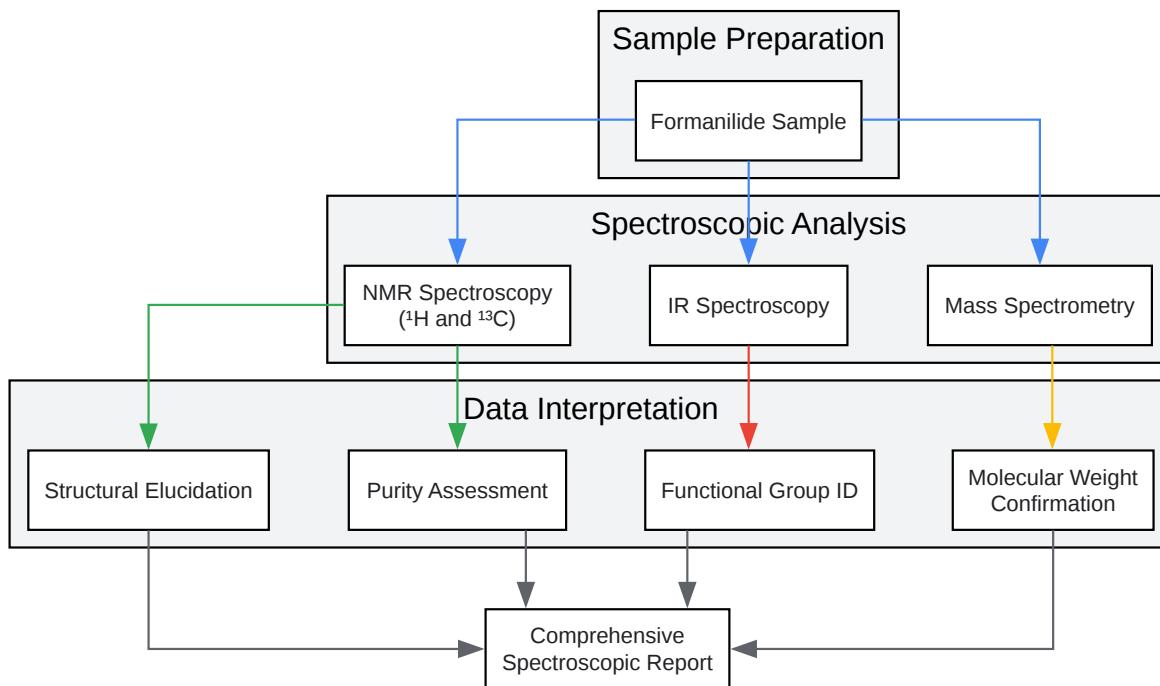
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[\[7\]](#)

- Sample Preparation: Dissolve 5-10 mg of **formanilide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[\[2\]](#)

- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Employ proton decoupling to simplify the spectrum. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): Grind a small amount of **formanilide** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **formanilide** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
- Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **formanilide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **formanilide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formamide, N-phenyl- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Formanilide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094145#spectroscopic-data-of-formanilide-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com